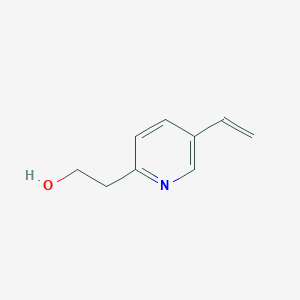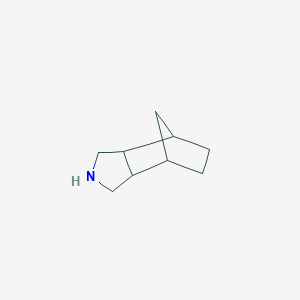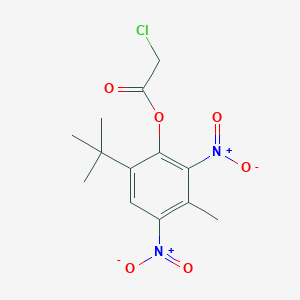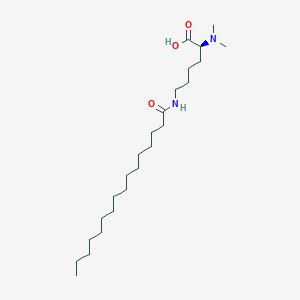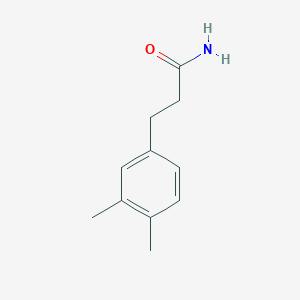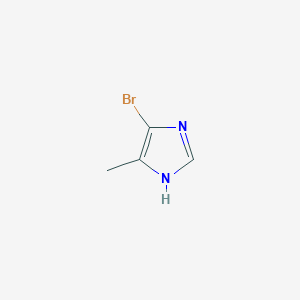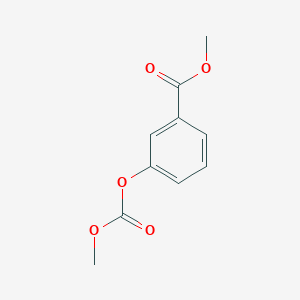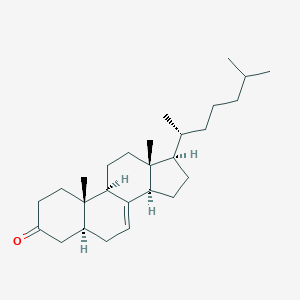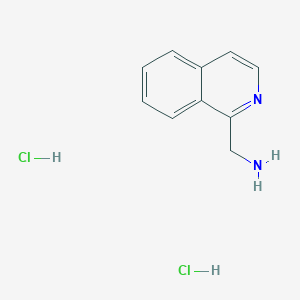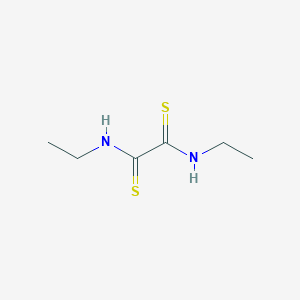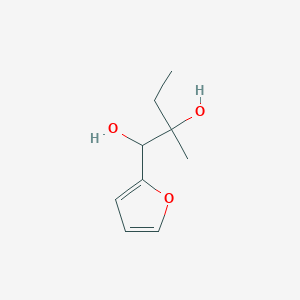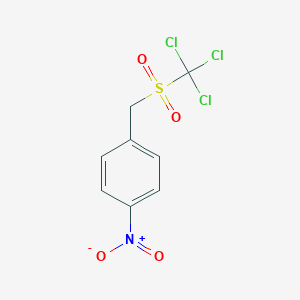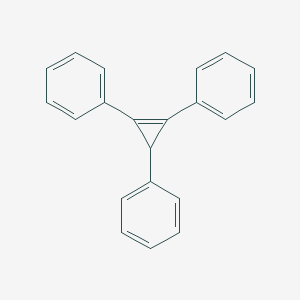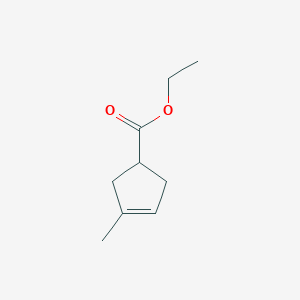
Ethyl 3-methylcyclopent-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methylcyclopent-3-ene-1-carboxylate is a chemical compound that is commonly used in scientific research. It is a cyclic ester that is derived from the reaction between 3-methylcyclopent-3-ene-1-carboxylic acid and ethanol. This compound has a wide range of applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Ethyl 3-methylcyclopent-3-ene-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a reagent in the preparation of cyclic compounds. In biochemistry, it is used as a substrate for enzymes that catalyze the hydrolysis of esters. In pharmacology, it is used as a starting material for the synthesis of drugs.
Mecanismo De Acción
The mechanism of action of Ethyl 3-methylcyclopent-3-ene-1-carboxylate is not well understood. However, it is believed to act as a substrate for enzymes that catalyze the hydrolysis of esters. It may also have other mechanisms of action that are yet to be discovered.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-methylcyclopent-3-ene-1-carboxylate has no known biochemical or physiological effects. However, it may have some toxic effects if ingested or inhaled in large quantities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 3-methylcyclopent-3-ene-1-carboxylate in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Ethyl 3-methylcyclopent-3-ene-1-carboxylate in scientific research. One possible direction is the synthesis of new compounds using Ethyl 3-methylcyclopent-3-ene-1-carboxylate as a building block. Another direction is the investigation of the mechanism of action of this compound and its potential use in drug development. Additionally, the toxicity of this compound can be further studied to determine safe exposure levels and potential health risks.
Propiedades
Número CAS |
15215-84-6 |
|---|---|
Nombre del producto |
Ethyl 3-methylcyclopent-3-ene-1-carboxylate |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
ethyl 3-methylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)8-5-4-7(2)6-8/h4,8H,3,5-6H2,1-2H3 |
Clave InChI |
DPGZDBYEZILPOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC=C(C1)C |
SMILES canónico |
CCOC(=O)C1CC=C(C1)C |
Sinónimos |
3-Cyclopentene-1-carboxylic acid, 3-methyl-, ethyl ester (8CI,9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
